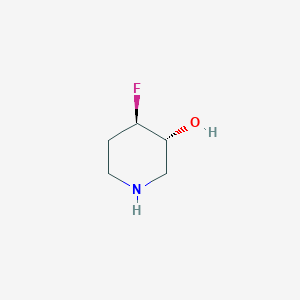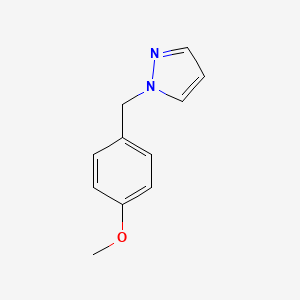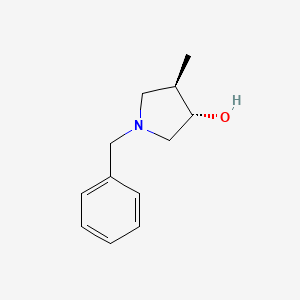
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol
Übersicht
Beschreibung
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of MPHP is similar to other cathinones like MDPV and α-PVP, which are known to cause addiction and harmful side effects. Despite its potential for abuse, MPHP has also been studied for its scientific applications and mechanism of action.
Wirkmechanismus
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an increase in their concentration in the brain. This results in a stimulant and euphoric effect, similar to other cathinones. This compound also has an affinity for the sigma-1 receptor, which is involved in modulating the release of neurotransmitters. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of the mesolimbic dopamine pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other cathinones. It increases the release of dopamine, serotonin, and norepinephrine, leading to a feeling of euphoria and increased energy. This compound also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Chronic use of this compound can lead to addiction, psychosis, and other harmful side effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to increase the release of neurotransmitters. It can be used to study the role of dopamine in addiction and reward pathways, as well as the effects of cathinones on neurotransmitter release. However, this compound also has limitations, including its potential for abuse and harmful side effects. Researchers must take precautions to ensure the safety of themselves and their subjects when working with this compound.
Zukünftige Richtungen
There are several future directions for research on (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol, including its role in addiction and reward pathways, its effects on neurotransmitter release, and its potential as a therapeutic agent. This compound has been shown to have a high affinity for the dopamine transporter, making it a promising target for the development of new treatments for addiction and other disorders. Further studies are needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has been studied for its potential as a research tool in neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound useful for studying the role of dopamine in addiction and reward pathways. This compound has also been used to investigate the effects of cathinones on the release of neurotransmitters like dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3366701.png)
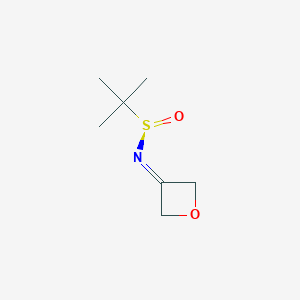

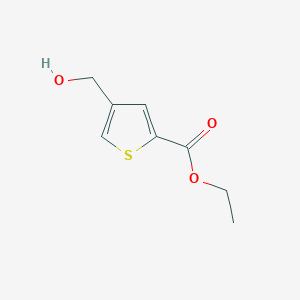

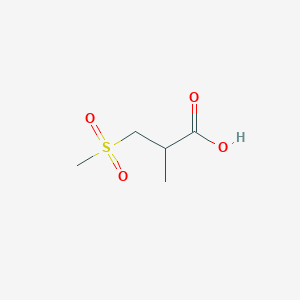
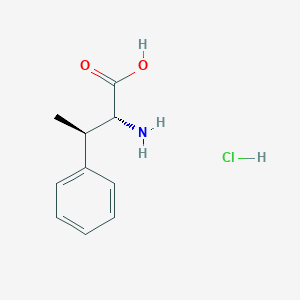
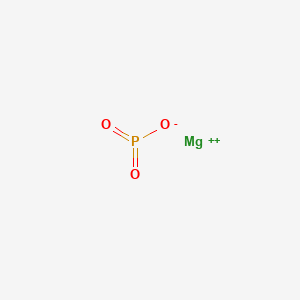

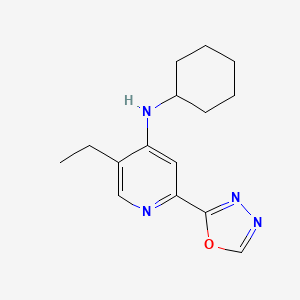
![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)
